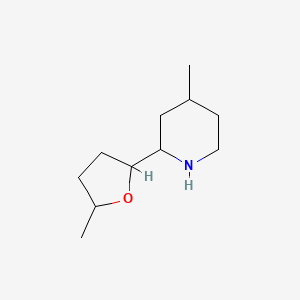

4-甲基-2-(5-甲基氧杂环-2-基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-Methyl-2-(5-methyloxolan-2-yl)piperidine" is a derivative of piperidine, which is a heterocyclic organic compound with a molecular structure featuring a six-membered ring containing five methylene groups and one amine group. Piperidine derivatives are of significant interest in medicinal chemistry due to their biological activities and presence in various pharmaceutical agents. The provided papers do not directly discuss "4-Methyl-2-(5-methyloxolan-2-yl)piperidine," but they do provide insights into the synthesis, structure, and biological activities of related piperidine compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the formation of the piperidine ring followed by functionalization at various positions on the ring. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020), a potent acetylcholinesterase inhibitor, involves the incorporation of an indanone moiety into the piperidine ring . Similarly, the synthesis of metal complexes derived from 4-methyl-piperidine-carbodithioate demonstrates the versatility of piperidine derivatives in forming coordination compounds with various metals . These syntheses typically require multiple steps, including the use of protecting groups, metal-assisted reactions, and purification techniques such as crystallization.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the crystal structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime reveals a nonplanar molecule with the piperidine ring adopting a chair conformation . The spatial arrangement of substituents on the piperidine ring can significantly influence the compound's reactivity and interaction with biological targets. The stereochemistry of quaternary salts derived from piperidine has also been shown to affect their anticholinergic activities, with trans isomers generally being more potent than cis isomers .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including quaternization, acylation, and complexation with metals. The formation of quaternary salts enhances the anticholinergic activity of piperidine derivatives . The ability to form complexes with metals such as silver, copper, cobalt, and mercury further demonstrates the chemical reactivity of piperidine derivatives, which can lead to compounds with interesting properties such as fluorescence and redox behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like acyloxy or carbodithioate affects these properties and can be tailored to achieve desired characteristics. Thermal analyses of metal complexes of piperidine derivatives provide insights into their stability and decomposition patterns . Additionally, the fluorescence properties of some piperidine derivatives make them potential candidates for applications in materials science .

科学研究应用

腐蚀抑制性能:哌啶衍生物,包括与 4-甲基-2-(5-甲基氧杂环-2-基)哌啶类似的化合物,已被研究其对铁的腐蚀抑制性能。量子化学计算和分子动力学模拟被用来研究这些性质,提供了对其潜在工业应用的见解 (Kaya 等,2016)。

抗乙酰胆碱酯酶抑制剂:对哌啶衍生物的研究还包括它们作为抗乙酰胆碱酯酶抑制剂的用途,这在治疗阿尔茨海默病等疾病中很重要。这些化合物的构效关系为开发更有效的抑制剂提供了有价值的信息 (Sugimoto 等,1995)。

抗分枝杆菌活性:通过特定化学反应合成的哌啶-4-酮,已显示出对结核分枝杆菌的有希望的体外和体内活性。这使得它们在研究和开发新的抗分枝杆菌药物中很有价值 (Kumar 等,2008)。

氮杂吡喃糖的支链类似物的合成:衍生自类似结构的哌啶酮已被合成,用于在药物化学中的潜在应用。这些化合物是开发新治疗剂的持续研究的一部分 (Budzińska & Sas,2001)。

抗胆碱能活性:对哌啶衍生物的研究探索了它们的抗胆碱能活性。此类研究对于了解如何使用这些化合物来治疗涉及体内胆碱能系统的疾病非常重要 (Sugai 等,1984)。

血清素受体激动剂:对哌啶衍生物的研究包括它们作为血清素受体激动剂的作用,这在治疗各种精神疾病方面具有意义 (Vacher 等,1999)。

荧光和氧化还原性质:一些结构相似的哌啶-二硫代氨酸盐化合物已被研究其荧光和氧化还原性质。这项研究有助于在光化学和电化学的背景下了解这些化合物 (Nath 等,2016)。

抗精神病特性:哌啶衍生物已被合成并测试为潜在的抗精神病药,针对多种受体,如多巴胺和血清素受体。这突出了它们在治疗精神分裂症和其他精神疾病中的潜在用途 (Chen 等,2013)。

未来方向

The future directions for “4-Methyl-2-(5-methyloxolan-2-yl)piperidine” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications in pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

属性

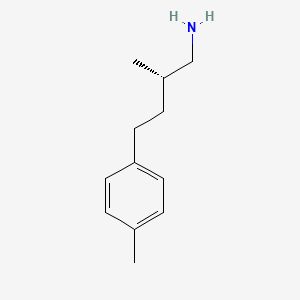

IUPAC Name |

4-methyl-2-(5-methyloxolan-2-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-8-5-6-12-10(7-8)11-4-3-9(2)13-11/h8-12H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEHXIUOLOMRFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C2CCC(O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B3003632.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3003635.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B3003636.png)

![N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide](/img/structure/B3003641.png)

![ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate](/img/structure/B3003642.png)

![5,6-dichloro-N-{[4-(cyclopropylcarbamoyl)phenyl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B3003644.png)

![1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3003646.png)

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3003647.png)

![N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3003648.png)